molecular formula C8H12N2 B1195947 Octanedinitrile CAS No. 629-40-3

Octanedinitrile

Cat. No.: B1195947
CAS No.: 629-40-3
M. Wt: 136.19 g/mol
InChI Key: BTNXBLUGMAMSSH-UHFFFAOYSA-N
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Mechanism of Action

Octanedinitrile, also known as Suberonitrile or 1,6-Dicyanohexane, is an organic compound with the molecular formula C8H12N2 . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Preparation Methods

Octanedinitrile can be synthesized through various methods. One common synthetic route involves the reaction of 1,6-dibromohexane with sodium cyanide in the presence of a solvent such as dimethyl sulfoxide . This reaction typically occurs under reflux conditions. Another method involves the reaction of 1,6-hexanediamine with cyanogen bromide . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Octanedinitrile undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed from these reactions vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Octanedinitrile has a wide range of scientific research applications:

Comparison with Similar Compounds

Octanedinitrile is similar to other dinitrile compounds such as adiponitrile, succinonitrile, and glutaronitrile . it is unique in its specific applications and properties. For example:

This compound’s unique properties, such as its solubility in water and its use as an electrolyte additive, distinguish it from these similar compounds .

Properties

IUPAC Name

octanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c9-7-5-3-1-2-4-6-8-10/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNXBLUGMAMSSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC#N)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022097
Record name Suberonitrile
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Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

629-40-3, 929-57-7
Record name Octanedinitrile
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Record name Suberonitrile
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Record name Hexane, 1,6-dicyanato-
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Record name Octanedinitrile
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Record name Octanedinitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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